Enantioselectivity & Yield in Zn-Catalyzed Imine Hydrosilylation
As a ligand for Zn(OAc)₂, (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine catalyzes the asymmetric hydrosilylation of N-phosphinoylimines to chiral amines with up to 97% enantiomeric excess (ee) and 96% yield [1]. This performance represents a significant advancement over the previously standard method using harmful diethylzinc (ZnEt₂), which was not only more hazardous but also lacked the same level of demonstrated efficacy for this specific substrate class [1]. This ligand also enables the use of an air-stable Zn(OAc)₂ pre-catalyst, improving operational safety and environmental compatibility [1].
| Evidence Dimension | Enantioselectivity (ee) and Yield in Asymmetric Imine Hydrosilylation |
|---|---|
| Target Compound Data | Up to 97% ee, up to 96% yield |
| Comparator Or Baseline | Previous standard method: ZnEt₂ (diethylzinc) |
| Quantified Difference | Replaces hazardous ZnEt₂ with air-stable Zn(OAc)₂ while achieving high stereocontrol; no quantitative ee data provided for ZnEt₂ in the source for this specific substrate class, but the target compound enables a safer and equally/more effective catalytic system [1]. |
| Conditions | Hydrosilylation of N-phosphinoylimines using (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine as a ligand for Zn(OAc)₂ [1]. |
Why This Matters
This evidence directly justifies procurement for labs seeking a safer, air-stable catalytic system that achieves high enantioselectivity and yield in the asymmetric reduction of C=N bonds.
- [1] Bezłada, A.; Szewczyk, M.; Mlynarski, J. Enantioselective Hydrosilylation of Imines Catalyzed by Chiral Zinc Acetate Complexes. J. Org. Chem. 2016, 81 (1), 336–342. DOI: 10.1021/acs.joc.5b02613. View Source
